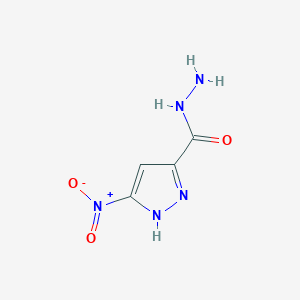

5-nitro-1H-pyrazole-3-carbohydrazide

描述

5-Nitro-1H-pyrazole-3-carbohydrazide is a heterocyclic compound featuring a pyrazole ring substituted with a nitro group at the 5-position and a carbohydrazide moiety at the 3-position. Its molecular formula is C₄H₅N₅O₃, with a molecular weight of 179.12 g/mol.

属性

IUPAC Name |

5-nitro-1H-pyrazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N5O3/c5-6-4(10)2-1-3(8-7-2)9(11)12/h1H,5H2,(H,6,10)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNPZPLAIXATZIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C(=O)NN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The principal synthetic route to 5-nitro-1H-pyrazole-3-carbohydrazide involves the reaction of pyrazole-3-carboxylic acid chlorides with hydrazides. This method is well-documented for producing pyrazole-3-carbohydrazides with good yields (60-90%) and high purity. The process can be summarized as follows:

- Starting Material: Pyrazole-3-carboxylic acid derivatives are first converted into their corresponding acid chlorides using reagents like thionyl chloride or oxalyl chloride.

- Reaction with Hydrazides: The acid chlorides are then reacted with hydrazide derivatives (e.g., benzoic hydrazide, nitro-substituted benzoic hydrazides, acetic hydrazide) under reflux conditions in an appropriate solvent such as benzene or toluene.

- Isolation and Purification: After completion of the reaction, solvents are evaporated, and the crude product is purified by recrystallization, typically using ethanol.

Reaction Conditions and Optimization

- Solvents: Benzene and toluene are commonly used solvents for reflux reactions due to their suitable boiling points and inertness.

- Temperature: Reflux temperatures for 2-3 hours are typical to ensure complete conversion.

- Molar Ratios: Equimolar or slight excess of hydrazide is used to drive the reaction to completion.

- Purification: Recrystallization from ethanol is effective for obtaining pure products.

Characterization and Yield Data Summary

| Compound Example | Hydrazide Used | Solvent | Reflux Time | Yield (%) | Melting Point (°C) | Key IR Peaks (cm⁻¹) | Notes |

|---|---|---|---|---|---|---|---|

| 4-Benzoyl-5-phenyl-1-[2,4-dinitrophenyl]-N’-(phenylcarbonyl)-1H-pyrazole-3-carbohydrazide (5a) | Benzoic hydrazide | Benzene | 3 h | 90 | 170 | 3342, 3172 (-NH-NH-), 1722, 1647 (C=O) | High yield, well-characterized |

| 4-Benzoyl-5-phenyl-1-[2,4-dinitrophenyl]-N’-(phenylacetylcarbonyl)-1H-pyrazole-3-carbohydrazide (5b) | Phenyl acetyl hydrazide | Toluene | 2 h | 85 | 225 | 3290, 3122 (-NH-NH-), 1668, 1643 (C=O) | Slightly lower yield |

| 4-Benzoyl-5-phenyl-1-[2,4-dinitrophenyl]-N’-(2-nitrophenylcarbonyl)-1H-pyrazole-3-carbohydrazide (5c) | 2-Nitro benzoic hydrazide | Benzene | 3 h | 76 | 185 | 3268, 3175 (-NH-NH-), 1684, 1653 (C=O) | Nitro-substituted hydrazide |

| 4-Benzoyl-5-phenyl-1-[2,4-dinitrophenyl]-N’-(4-nitrophenylcarbonyl)-1H-pyrazole-3-carbohydrazide (5d) | 4-Nitro benzoic hydrazide | Benzene | 2 h | 80 | 216 | 3300, 3188 (-NH-NH-), 1684, 1652 (C=O) | Similar to 5c |

| N’-(Acetylcarbonyl)-4-benzoyl-5-phenyl-1-[2,4-dinitrophenyl]-1H-pyrazole-3-carbohydrazide (5e) | Acetic hydrazide | Benzene | 3 h | 65 | 268 | 3219, 3114 (-NH-NH-), 1660, 1645 (C=O) | Lower yield, simpler hydrazide |

Data adapted from detailed experimental findings and characterization results.

Mechanistic Insights and Quantum Chemical Calculations

The reaction mechanism involves nucleophilic attack of the hydrazide nitrogen on the acid chloride carbonyl, forming the carbohydrazide linkage. Quantum chemical calculations (B3LYP/6-31G(d,p)) have been performed on similar pyrazole-3-carbohydrazides to analyze electronic properties such as HOMO-LUMO energies, dipole moments, and chemical potential, which help understand the reactivity and stability of the synthesized compounds.

Summary of Key Points

- The preparation of this compound primarily relies on the reaction of pyrazole-3-carboxylic acid chlorides with hydrazides.

- Reactions are typically conducted under reflux in non-polar solvents like benzene or toluene for 2-3 hours.

- Yields range from moderate to high (65-90%), depending on the hydrazide used and reaction conditions.

- The products are characterized by melting point, IR spectroscopy (notably NH-NH and C=O stretches), and NMR spectroscopy.

- Quantum chemical studies support the understanding of molecular properties and reaction pathways.

This synthesis approach is robust and versatile, allowing for the preparation of various substituted pyrazole carbohydrazides, including the 5-nitro derivative, which is valuable for further pharmacological and chemical studies.

化学反应分析

Types of Reactions

5-nitro-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of nitro-oxidized derivatives.

Reduction: Formation of 5-amino-1H-pyrazole-3-carbohydrazide.

Substitution: Formation of various substituted pyrazole derivatives.

科学研究应用

Antitumor Activity

Recent studies have highlighted the potential of 5-nitro-1H-pyrazole-3-carbohydrazide in cancer research. For instance, compounds derived from pyrazole structures have demonstrated significant antiproliferative effects against various cancer cell lines. A notable study investigated the interaction of pyrazole derivatives with DNA, revealing that they could bind to DNA and induce conformational changes that lead to cell death .

Kinase Inhibition

The compound has also shown promise as a kinase inhibitor. Kinases are critical enzymes involved in signaling pathways that regulate cell proliferation and survival. By inhibiting specific kinases, this compound may disrupt these pathways, offering a potential therapeutic strategy for cancer treatment .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

- Antitumor Mechanisms : One study demonstrated that a derivative of this compound exhibited more than 50% inhibition of cancer cell proliferation through DNA binding mechanisms . This was confirmed using electronic absorption spectroscopy and viscosity measurements.

- Inhibition of Kinase Activity : Another research effort focused on synthesizing pyrazole derivatives as potential antitumor agents by evaluating their kinase inhibition properties. The findings suggested that these compounds could serve as lead candidates for drug development targeting specific kinases involved in tumor growth .

Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antitumor Activity | Compounds exhibit antiproliferative effects on cancer cells | Significant inhibition observed in vitro |

| Kinase Inhibition | Potential to inhibit specific kinases involved in cancer signaling | Disruption of signaling pathways noted |

| DNA Interaction | Ability to bind to DNA and induce conformational changes | Confirmed through spectroscopy techniques |

作用机制

The mechanism of action of 5-nitro-1H-pyrazole-3-carbohydrazide is not fully elucidated. it is believed to interact with various molecular targets through its nitro and hydrazide functional groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities .

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares 5-nitro-1H-pyrazole-3-carbohydrazide with structurally analogous pyrazole-based compounds, focusing on molecular features, physicochemical properties, and reported activities.

Table 1: Structural and Functional Comparison

*Similarity scores (0–1 scale) derived from structural overlap with the target compound .

Key Observations

Substituent Effects on Reactivity and Bioactivity

- Nitro Group Position : The 5-nitro substitution in the target compound contrasts with 3-nitro derivatives (e.g., 3-nitro-1H-pyrazole). The nitro group’s position influences electronic effects, with the 5-nitro configuration stabilizing the ring via resonance .

- Carbohydrazide vs. Carboxylic Acid/Ester : Replacing the carbohydrazide (-CONHNH₂) with a carboxylic acid (-COOH) or ester (-COOEt) alters solubility and reactivity. Carboxylic acid derivatives exhibit stronger hydrogen-bonding capacity, while esters enhance membrane permeability .

Biological Activity Trends Pyrazole derivatives with electron-withdrawing groups (e.g., -NO₂, -CN) often show enhanced antimicrobial activity. For example, 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile demonstrates antifungal properties due to its nitrile and nitro substituents . The carbohydrazide group in the target compound may enable chelation with metal ions, a feature exploited in catalytic or medicinal chemistry .

Modifications at the 3-position (e.g., carbohydrazide introduction) could follow similar pathways .

生物活性

5-Nitro-1H-pyrazole-3-carbohydrazide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological mechanisms, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound features a nitro group and a carbohydrazide moiety, which contribute to its unique chemical reactivity. The synthesis typically involves the reaction of 5-nitro-1H-pyrazole-3-carboxylic acid with hydrazine hydrate under reflux conditions in solvents like ethanol or methanol. This reaction can be optimized through one-pot tandem reactions for improved yield and efficiency .

The precise mechanism of action for this compound remains partially understood. However, it is believed to interact with various molecular targets, primarily through the bioreduction of the nitro group, leading to the formation of reactive intermediates that can disrupt cellular processes. The carbohydrazide moiety is known to form hydrogen bonds with biological macromolecules, potentially influencing their function .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against a range of bacterial strains, suggesting a potential for development as an antimicrobial agent. The compound's ability to disrupt microbial cell membranes and inhibit enzyme activity is thought to be a contributing factor to its efficacy .

Anticancer Activity

In addition to its antimicrobial properties, this compound has demonstrated anticancer potential. Investigations into its cytotoxic effects on various cancer cell lines have revealed that it can induce apoptosis and inhibit cell proliferation. The compound's mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell survival .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Showed significant inhibition against Gram-positive and Gram-negative bacteria with MIC values ranging from 10 to 50 µg/mL. |

| Study 2 | Anticancer Activity | Induced apoptosis in cancer cell lines with IC50 values between 25 and 100 µM, demonstrating selective cytotoxicity. |

| Study 3 | Mechanistic Insights | Found that the compound interacts with DNA and inhibits topoisomerase activity, leading to DNA damage in cancer cells. |

Comparison with Similar Compounds

This compound is often compared with other pyrazole derivatives due to its unique structural features:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Amino-1H-pyrazole-3-carbohydrazide | Amino group instead of nitro group | Enhanced solubility but reduced biological activity |

| 3,5-Dinitro-1H-pyrazole | Additional nitro group | Increased reactivity but potential toxicity concerns |

| 4-Bromo-5-nitro-1H-pyrazole-3-carbohydrazide | Bromine substitution | Offers distinct pharmacological profiles compared to non-brominated analogs |

常见问题

Q. What are the optimal synthetic routes for preparing 5-nitro-1H-pyrazole-3-carbohydrazide, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Nitration : Introduce the nitro group to the pyrazole ring under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration.

Hydrazide Formation : React the intermediate 5-nitro-1H-pyrazole-3-carboxylic acid with hydrazine hydrate in ethanol under reflux. Monitor pH to prevent side reactions like hydrolysis .

Q. How can researchers characterize this compound to confirm its structural identity and purity?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify the pyrazole ring protons (δ 7.5–8.5 ppm for nitro-substituted protons) and hydrazide NH₂ signals (δ 4.0–5.0 ppm) .

- IR Spectroscopy : Confirm the presence of C=O (1650–1700 cm⁻¹) and N–H stretches (3200–3400 cm⁻¹) from the carbohydrazide group .

- Elemental Analysis : Validate C, H, N, and O percentages within ±0.3% of theoretical values .

Q. What solubility and stability considerations are critical for handling this compound in experimental workflows?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or ethanol. Pre-saturate solvents to avoid precipitation during reactions .

- Stability :

- Store at 2–8°C in airtight, light-protected containers to prevent nitro group degradation.

- Avoid prolonged exposure to alkaline conditions, which may hydrolyze the hydrazide moiety .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound, and what software tools are recommended for refinement?

- Methodological Answer :

- Crystallization : Use slow evaporation from ethanol/DCM (1:1) to obtain single crystals. Monitor crystal growth under a polarizing microscope to ensure quality .

- Refinement Tools :

- SHELXL : For small-molecule refinement; leverage restraints for anisotropic displacement parameters of the nitro group .

- WinGX/ORTEP : Visualize thermal ellipsoids and validate bond lengths/angles (e.g., C–N bond in hydrazide: ~1.35 Å) .

- Data Interpretation : Compare experimental bond angles with DFT-optimized structures to identify steric or electronic distortions .

Q. What strategies can address contradictory spectroscopic data (e.g., NMR splitting patterns) arising from tautomerism in this compound?

- Methodological Answer :

- Variable-Temperature NMR : Conduct experiments at 25°C and −40°C to observe dynamic tautomeric equilibria (e.g., pyrazole ring proton shifts).

- DFT Calculations : Use Gaussian or ORCA to model tautomeric forms and compare computed chemical shifts with experimental data .

- 2D NMR (COSY, NOESY) : Resolve coupling patterns and confirm proton-proton proximities in dominant tautomers .

Q. How can computational methods (e.g., molecular docking) predict the bioactivity of this compound derivatives?

- Methodological Answer :

Ligand Preparation : Optimize the geometry of the compound using DFT (B3LYP/6-31G* basis set) .

Target Selection : Dock against enzymes like carbonic anhydrase or cyclooxygenase (COX-2), where pyrazole derivatives show affinity .

Scoring : Use AutoDock Vina or Schrödinger Glide to calculate binding energies. Validate with in vitro assays (e.g., IC₅₀ measurements) .

Q. What experimental design principles minimize byproduct formation during the functionalization of this compound (e.g., alkylation or acylation)?

- Methodological Answer :

- Selective Protection : Block the hydrazide group with Boc anhydride before alkylating the pyrazole ring .

- Reagent Choice : Use mild acylating agents (e.g., acetyl chloride in pyridine) to avoid nitro group reduction.

- Monitoring : Employ TLC (silica gel, ethyl acetate/hexane) to track reaction progress and isolate intermediates .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity results for this compound across different cell lines?

- Methodological Answer :

- Dose-Response Curves : Generate IC₅₀ values in triplicate for statistical validation.

- Cell Line Profiling : Compare metabolic activity (e.g., MTT assay) in cancer vs. normal cells to assess selectivity .

- Mechanistic Studies : Use RNA sequencing to identify differential gene expression linked to compound sensitivity .

Q. What analytical techniques resolve discrepancies between theoretical and experimental elemental analysis data for this compound?

- Methodological Answer :

- Purity Check : Perform HPLC (C18 column, methanol/water mobile phase) to detect impurities.

- Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion [M+H]⁺ and rule out hydrate/solvate formation .

- Thermogravimetric Analysis (TGA) : Verify absence of solvent residues affecting elemental composition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。